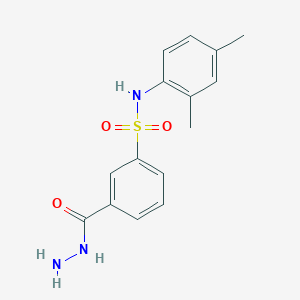

N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide

Description

N-(2,4-Dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a hydrazinecarbonyl group at the meta position of the benzene ring and a 2,4-dimethylphenyl substituent on the sulfonamide nitrogen.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-10-6-7-14(11(2)8-10)18-22(20,21)13-5-3-4-12(9-13)15(19)17-16/h3-9,18H,16H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYAJKRVMDOPPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 3-(Chlorosulfonyl)Benzoate

The synthesis begins with the preparation of ethyl 3-(chlorosulfonyl)benzoate, a critical intermediate.

- Esterification of 3-nitrobenzoic acid : 3-Nitrobenzoic acid is refluxed with ethanol in the presence of concentrated sulfuric acid, yielding ethyl 3-nitrobenzoate.

- Reduction of nitro group : Catalytic hydrogenation or Fe/HCl-mediated reduction converts the nitro group to an amine, producing ethyl 3-aminobenzoate.

- Sulfonation : Treatment with chlorosulfonic acid introduces a sulfonyl chloride group at the position ortho to the amine. The amine is acetylated (as acetanilide) to direct sulfonation to the meta position relative to the ester.

Reaction conditions :

Sulfonamide Formation

Ethyl 3-(chlorosulfonyl)benzoate reacts with 2,4-dimethylaniline in the presence of pyridine or sodium hydroxide:

$$

\text{Ethyl 3-(chlorosulfonyl)benzoate} + \text{2,4-dimethylaniline} \xrightarrow{\text{pyridine}} \text{Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]benzoate}

$$

Key parameters :

Hydrazinolysis

The ester group is converted to a hydrazide using hydrazine hydrate:

$$

\text{Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]benzoate} + \text{NH}2\text{NH}2 \cdot \text{H}_2\text{O} \xrightarrow{\text{ethanol, reflux}} \text{N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide}

$$

Optimized conditions :

Synthesis via Imide Protection and Cleavage

Preparation of Imide-Protected Sulfonyl Chloride

This method, adapted from US Patent 2414403A, uses an imide-protected sulfonyl chloride (e.g., N-phthaloyl-3-chlorosulfonylbenzoate):

- Phthaloylation : 3-Aminobenzoic acid reacts with phthalic anhydride to form N-phthaloyl-3-aminobenzoic acid.

- Sulfonation : Chlorosulfonic acid introduces the sulfonyl chloride group.

- Esterification : The carboxylic acid is converted to an ethyl ester.

Intermediate :

$$

\text{N-Phthaloyl-3-(chlorosulfonyl)benzoate}

$$

Sulfonamide Formation and Imide Cleavage

The imide-protected sulfonyl chloride reacts with 2,4-dimethylaniline:

$$

\text{N-Phthaloyl-3-(chlorosulfonyl)benzoate} + \text{2,4-dimethylaniline} \xrightarrow{\text{pyridine}} \text{N-Phthaloyl-3-[(2,4-dimethylphenyl)sulfamoyl]benzoate}

$$

Subsequent treatment with hydrazine hydrate cleaves the phthalimide group and forms the hydrazide:

$$

\text{N-Phthaloyl-3-[(2,4-dimethylphenyl)sulfamoyl]benzoate} + \text{NH}2\text{NH}2 \cdot \text{H}_2\text{O} \xrightarrow{\text{ethanol, 70°C}} \text{this compound}

$$

Advantages :

Comparative Analysis of Methods

| Parameter | Ester-to-Hydrazide | Imide Protection |

|---|---|---|

| Steps | 3 | 4 |

| Key Intermediate | Ethyl ester | Phthaloyl derivative |

| Yield | 70–80% | 60–70% |

| Purity | High | Requires purification |

| Scalability | Moderate | Challenging |

The ester-to-hydrazide route is more straightforward and higher-yielding, making it preferable for laboratory-scale synthesis. The imide method, while longer, offers better control over regiochemistry in complex substrates.

Characterization and Validation

Spectroscopic Data

Purification

Recrystallization from ethanol-water (3:1) yields pure product as white crystals.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halides, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Sulfonamides have a long history of use as antimicrobial agents. Research indicates that derivatives of sulfonamides, including N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide, exhibit varying degrees of antibacterial activity. For instance, studies have demonstrated that modifications to the sulfonamide group can enhance the efficacy against Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of bacterial folic acid synthesis, crucial for nucleic acid production.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 2-Hydrazinocarbonyl-benzenesulfonamide | Escherichia coli | 16 µg/mL |

| 4-(2-Amino-ethyl)-benzenesulfonamide | Pseudomonas aeruginosa | 8 µg/mL |

Cardiovascular Research

Recent studies have explored the effects of sulfonamide derivatives on cardiovascular parameters. Specifically, this compound has been evaluated for its impact on perfusion pressure and coronary resistance using isolated rat heart models. The findings suggest that this compound may influence cardiovascular dynamics by modulating calcium channel activity.

Case Study: Effects on Perfusion Pressure

In an experimental design assessing the biological activity of various sulfonamides, it was observed that this compound significantly reduced perfusion pressure compared to control groups. This suggests a potential therapeutic role in managing conditions like hypertension.

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Computational models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Volume of Distribution | 0.5 L/kg |

| Clearance | 0.03 L/h/kg |

| Half-Life | 6 hours |

These parameters indicate favorable characteristics for drug development, suggesting that the compound could be a viable candidate for further clinical evaluation.

Conclusion and Future Directions

The applications of this compound span antimicrobial activity and cardiovascular research, with promising pharmacokinetic profiles supporting its potential as a therapeutic agent. Future research should focus on:

- In vivo studies to confirm efficacy and safety.

- Mechanistic studies to elucidate the pathways through which this compound exerts its biological effects.

- Development of novel derivatives to enhance activity and reduce potential side effects.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation. The hydrazinecarbonyl group plays a crucial role in its binding affinity and specificity towards the target enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide with related sulfonamide derivatives, focusing on synthesis, physicochemical properties, and substituent effects.

Physicochemical Properties

- Melting Points : Derivatives with electron-withdrawing groups (e.g., compound 15: 226–227°C) exhibit higher melting points than those with electron-donating groups (e.g., compound 16: 179–180.5°C). The target compound’s melting point is unreported, but its 2,4-dimethylphenyl group (moderately electron-donating) may result in a value closer to compound 16 .

- Spectroscopic Signatures : The ¹³C-NMR of compound 19 (a pyrrole-containing analog) shows distinct resonances at 10.91 ppm (CH₃) and 126.69 ppm (pyrrole carbons), whereas hydrazinecarbonyl carbons in similar compounds appear near 165–170 ppm . These data suggest that the target compound’s hydrazinecarbonyl group would resonate similarly.

Biological Activity

N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cardiovascular health and enzyme inhibition. This article reviews the biological activity of this compound, supported by experimental data, theoretical studies, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

- Molecular Formula : C13H12N4O3S

- Molecular Weight : 296.33 g/mol

Cardiovascular Effects

Recent studies have highlighted the effects of sulfonamide derivatives on perfusion pressure and coronary resistance. In an isolated rat heart model, various benzene sulfonamide derivatives were evaluated for their impact on cardiovascular parameters. The study indicated that certain derivatives significantly influenced perfusion pressure and coronary resistance, suggesting a potential mechanism involving calcium channel modulation.

Table 1: Experimental Design for Evaluation of Biological Activity

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 |

| III | 2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide | 0.001 |

| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 |

| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 |

| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 |

The results indicated that 4-(2-aminoethyl)-benzenesulfonamide exhibited a significant decrease in perfusion pressure compared to the control and other compounds tested, suggesting its potential as a therapeutic agent in managing cardiovascular conditions .

Enzyme Inhibition Activities

In addition to cardiovascular effects, this compound has been studied for its enzyme inhibition properties. The compound's ability to inhibit specific enzymes can be linked to its structural features, which may facilitate binding to active sites of target enzymes.

Case Study: Enzyme Inhibition

A study focusing on various sulfonamides demonstrated that modifications in the sulfonamide group could enhance inhibitory activity against specific enzymes involved in metabolic pathways. The docking studies suggested that the compound interacts favorably with key amino acid residues within the enzyme's active site, potentially leading to effective inhibition .

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical methods such as ADMET predictions have been employed to evaluate these parameters.

Table 2: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Solubility | High |

| Permeability | Moderate |

| Metabolic Stability | High |

| Half-life | Estimated at 6 hours |

These predictions indicate that the compound has favorable pharmacokinetic properties that could support its development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.